5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
The compound 5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to the class of arylidene-substituted diazinane derivatives. Its structure features a 1,3-dimethyl-2-sulfanylidene-diazinane-4,6-dione core conjugated with a 2-ethoxynaphthalene substituent. Such compounds are often studied for their crystallographic properties, reactivity, and applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-4-24-16-10-9-12-7-5-6-8-13(12)14(16)11-15-17(22)20(2)19(25)21(3)18(15)23/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHQGKSGPUXNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)N(C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 2-ethoxy-1-naphthaldehyde with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in an ethanol solvent with refluxing to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems ensures high purity and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the naphthalene ring or the diazinane ring, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrogenated naphthalene derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Compound A : 1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione
- Substituents : Diethyl groups at N1/N3, trimethoxybenzylidene at C3.
- Crystal Data: Monoclinic $ P2_1/c $, $ a = 7.9711 \, \text{Å} $, $ b = 17.4106 \, \text{Å} $, $ \beta = 99.237^\circ $, $ V = 1852.89 \, \text{Å}^3 $.
- Planarity : Dihedral angle between benzene and pyrimidine rings: $ 1.41^\circ $, indicating near-planar conformation.
- Hydrogen Bonding : Weak C–H···O interactions dominate packing.
Compound B : 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Substituents : Dimethyl groups at N1/N3, dimethoxybenzylidene at C4.
- Key Difference : Lacks the sulfanylidene group (replaced by a carbonyl oxygen), reducing hydrogen-bonding capacity.
- Crystallography : $ R_{\text{factor}} = 0.042 $, precise structural resolution.
Compound C : 5-(3,4-Dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid derivative)
- Core Structure : 1,3-Dioxane-4,6-dione (Meldrum’s acid) with dimethylbenzylidene.
- Conformation : Envelope conformation in the dioxane ring (C4 flap).
- Interactions : Weak C–H···O chains parallel to the $ b $-axis.
Target Compound : 5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Substituents : 2-Ethoxynaphthalene (bulkier aromatic system) vs. benzylidene in analogs.
- Unique Features : Sulfanylidene group enables stronger S···H interactions compared to carbonyl analogs.
- Predicted Crystallography: Likely lower symmetry (e.g., monoclinic) due to naphthalene steric effects.
Physicochemical Properties
Functional Comparisons
- Sulfanylidene vs. carbonyl: Sulfur’s polarizability may increase charge-transfer interactions.
- Solubility :
- Bulkier naphthalene substituent likely reduces solubility in polar solvents vs. Compounds A and B.
Biological Activity
5-[(2-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 420.5 g/mol. The structure features a naphthyl group linked to a diazinane core, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can influence various physiological processes.
- Receptor Modulation : It may interact with receptors that play critical roles in cell signaling and homeostasis.
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be developed into an antimicrobial agent.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings indicate that the compound may inhibit cancer cell proliferation and warrant further investigation into its mechanisms and potential as an anticancer drug.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against resistant bacterial strains. The results highlighted its potential as an alternative treatment option in antibiotic-resistant infections .
- Anticancer Research : A recent article in Cancer Research detailed experiments where the compound was tested on various cancer cell lines. The study concluded that it induces apoptosis in cancer cells through mitochondrial pathways .
- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the mechanism of action, suggesting that the compound interacts with specific protein targets involved in cell cycle regulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
